Methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochloride
Overview
Description
“Methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochloride” is a chemical compound with the CAS Number 1221792-96-6 . It is also known by the synonym "2-(Benzyloxy)-5-methoxy-3-(methoxycarbonyl)aniline" .
Chemical Reactions Analysis
“Methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochloride” might be involved in various chemical reactions. For instance, it could potentially be used in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon–carbon bonds .Scientific Research Applications
Synthesis of Quinazolinone Derivatives
Quinazolinones are a class of compounds with significant pharmacological properties. Methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochloride can be used to synthesize 3-amino-quinazolin-4(3H)-ones , which are known for their anticancer and antimicrobial activities . These derivatives can be synthesized using green chemistry approaches, such as microwave-assisted reactions, which are more environmentally friendly and efficient.
Suzuki–Miyaura Cross-Coupling Reactions
In the field of carbon-carbon bond-forming reactions, the Suzuki–Miyaura coupling is a pivotal method. The compound can act as a precursor for boron reagents that are essential for these reactions . These reactions are widely used in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
DNA Photo-Disruptive Agents
Some derivatives of Methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochloride exhibit photo-activity towards plasmid DNA under UV irradiation . This property can be harnessed to develop new photo-disruptive agents that could potentially be used in photodynamic therapy, a treatment that uses light to activate a photosensitizer drug to treat cancers.
Molecular Docking Studies
The compound’s derivatives can be used in molecular docking studies to predict the interaction between drugs and their target molecules . This application is crucial in the drug development process, as it helps in understanding the drug’s mechanism of action and optimizing its structure for better efficacy and reduced side effects.
Synthesis of Aryloxy Phenols
Methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochloride can be used in the synthesis of m-aryloxy phenols , which are valuable intermediates in the production of various agrochemicals and pharmaceuticals . These compounds can be synthesized using catalysts like hydrogen bromide and boron tribromide.
Development of Anticancer and Antiviral Drugs
Due to its structural versatility, this compound can serve as a synthone for the development of anticancer and antiviral drugs . The ability to introduce different functional groups makes it a valuable starting material for the synthesis of a wide range of bioactive molecules.
properties
IUPAC Name |
methyl 3-amino-5-methyl-2-phenylmethoxybenzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3.ClH/c1-11-8-13(16(18)19-2)15(14(17)9-11)20-10-12-6-4-3-5-7-12;/h3-9H,10,17H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWXHQPIDIIHLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)OCC2=CC=CC=C2)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.